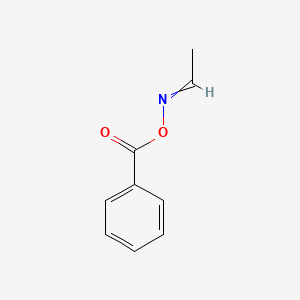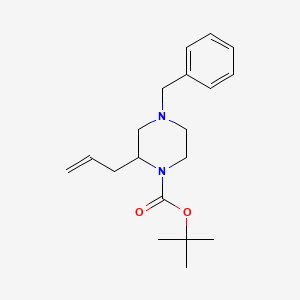
Tert-butyl 2-allyl-4-benzylpiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL 4-BENZYL-2-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBOXYLATE: is a complex organic compound that belongs to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl group, a benzyl group, and a prop-2-en-1-yl group attached to a piperazine ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 4-BENZYL-2-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBOXYLATE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through alkylation reactions using allyl halides.
Protection with Tert-Butyl Group: The final step involves the protection of the piperazine nitrogen with a tert-butyl group using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the piperazine ring or the allyl group, leading to the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Saturated piperazine derivatives.
Substitution: Functionalized piperazine derivatives with various substituents.
Aplicaciones Científicas De Investigación
TERT-BUTYL 4-BENZYL-2-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is used in the study of piperazine derivatives’ interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Synthesis: It is a valuable building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL 4-BENZYL-2-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBOXYLATE depends on its specific application:
Biological Activity: The compound interacts with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Chemical Reactivity: The presence of reactive functional groups, such as the allyl and benzyl groups, allows the compound to participate in various chemical reactions, facilitating the synthesis of more complex molecules.
Comparación Con Compuestos Similares
TERT-BUTYL 4-BENZYL-2-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBOXYLATE can be compared with other piperazine derivatives, such as:
TERT-BUTYL 4-(2-ETHOXY-2-OXOETHYL)PIPERAZINE-1-CARBOXYLATE: This compound features an ethoxy-oxoethyl group instead of the benzyl and allyl groups, leading to different chemical reactivity and biological activity.
TERT-BUTYL 4-(2-HYDRAZINO-2-OXOETHYL)PIPERAZINE-1-CARBOXYLATE: The hydrazino-oxoethyl group introduces additional hydrogen bonding capabilities, affecting the compound’s interactions with biological targets.
The uniqueness of TERT-BUTYL 4-BENZYL-2-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBOXYLATE lies in its combination of functional groups, which provides a versatile platform for chemical modifications and biological interactions.
Propiedades
Fórmula molecular |
C19H28N2O2 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
tert-butyl 4-benzyl-2-prop-2-enylpiperazine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O2/c1-5-9-17-15-20(14-16-10-7-6-8-11-16)12-13-21(17)18(22)23-19(2,3)4/h5-8,10-11,17H,1,9,12-15H2,2-4H3 |
Clave InChI |
ZPBGCZYZPUNGOB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1CC=C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


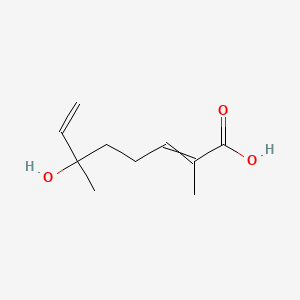

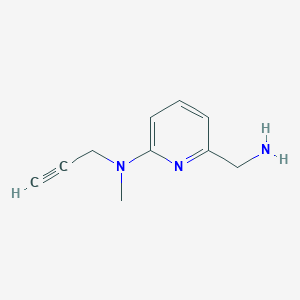
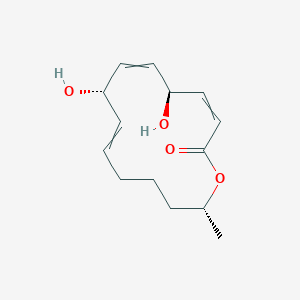
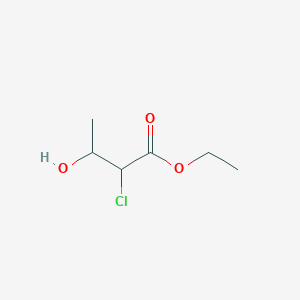
![N-[(3-Ethoxyphenyl)methylidene]hydroxylamine](/img/structure/B15145654.png)
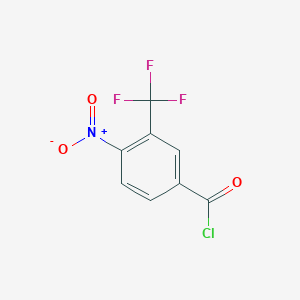
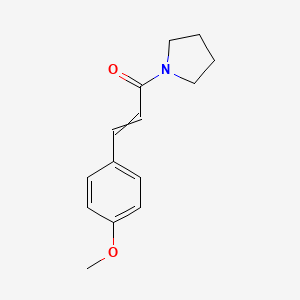


![1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B15145686.png)
